molecular formula C12H10N2 B1666449 Azobenzene CAS No. 103-33-3

Azobenzene

Cat. No. B1666449
CAS RN: 103-33-3
M. Wt: 182.22 g/mol
InChI Key: DMLAVOWQYNRWNQ-BUHFOSPRSA-N
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Description

Azobenzene is a photoswitchable chemical compound composed of two phenyl rings linked by a N=N double bond . It is the simplest example of an aryl azo compound . The term ‘azobenzene’ or simply ‘azo’ is often used to refer to a wide class of similar compounds . These azo compounds are considered as derivatives of diazene (diimide), and are sometimes referred to as 'diazenes’ . The diazenes absorb light strongly and are common dyes .


Synthesis Analysis

The classical methods for the synthesis of azo compounds are the azo coupling reaction (coupling of diazonium salts with activated aromatic compounds), the Mills reaction (reaction between aromatic nitroso derivatives and anilines) and the Wallach reaction (transformation of azoxybenzenes into 4-hydroxy substituted azoderivatives in acid media) .


Molecular Structure Analysis

Azobenzene is an aromatic molecule where an azo linkage (–N=N–) joins two phenyl rings . In order to change geometry and electron donating/withdrawing character, different substituents can be bonded to the aromatic moieties, giving rise to a large class of azobenzene-derived compounds .


Chemical Reactions Analysis

Azobenzene undergoes trans → cis isomerization when irradiated with light tuned to an appropriate wavelength . The reverse cis → trans isomerization can be driven by light or occurs thermally in the dark .


Physical And Chemical Properties Analysis

Azobenzene shows a weak n–π* band near 440 nm and a strong π–π* transition near 320 nm. Cis-azobenzene has a stronger n–π* band also near 440 nm and shorter wavelength bands at 280 nm and 250 nm .

Scientific Research Applications

Biomedical Applications

Azobenzene has shown superior performance as a functional material in biomedical applications. It is used in light/hypoxia-responsive systems and as a hypoxia-sensitive connector for on/off state switching of properties like pharmacology and fluorescence activity (Cheng et al., 2021).

Optical Storage and Bio-Engineering

Azobenzene is extensively studied for applications ranging from optical storage to bio-engineering. Understanding its photochemistry in different environments is crucial for its application in photo-controllable materials like molecular machines and bio-molecules (Marturano et al., 2017).

Molecular Materials

Originally used as dyes, azobenzenes are now excellent candidates for molecular switches due to their efficient cis-trans isomerization in the presence of appropriate radiation. Various synthesis methods have been developed for azo compounds, enhancing their application in molecular materials (Merino, 2011).

Photo-Chromic Unit in Complex Structures

Azobenzene has been a key photo-chromic unit in numerous complex structures. It is significant in applications like DNA cleavage, molecular machines, catalysis, and medicine, and also serves as chemosensors (Tylkowski et al., 2017).

Cell Culture Platforms

Azobenzene-containing materials, due to their light-responsiveness, are emerging as next-generation cell-instructive materials in tissue engineering and regenerative medicine (Fedele et al., 2018).

Photoswitches for Biomolecules

Azobenzene photoswitches are increasingly applied to biological systems, effectively controlling a variety of biomolecules such as peptides, proteins, nucleic acids, lipids, and carbohydrates (Beharry & Woolley, 2011).

Stability Enhancement in Molecular Switches

High azobenzene functionalization in materials like periodic mesoporous organosilica enhances the stability of the cis isomer, making it suitable for applications in medical uses or industrial processes (Timm et al., 2016).

Photoisomerization Mechanism

Studies on the photoisomerization of azobenzene and its derivatives help in understanding their application in molecular devices and functional materials (Bandara & Burdette, 2012).

DNA Nanostructures Control

Azobenzene-incorporated DNA is used to control the shape of DNA nanostructures, highlighting its potential in molecular engineering and nanotechnology (Han et al., 2011).

Nanomolecular Switches

Azobenzene is proposed as a nanomolecular switch that can be triggered electronically, demonstrating potential in molecular electronics and data storage (Choi et al., 2006).

Safety And Hazards

Azobenzene is toxic if swallowed, in contact with skin or if inhaled. It may cause an allergic skin reaction and is suspected of causing cancer .

Future Directions

Azobenzenes are versatile photoswitchable molecules with powerful photochemical properties . Research has taken a steer towards applications, ranging from photonics and robotics to photobiology . We expect the fields presented to develop rapidly in the near future, and that azobenzenes will play a central role in this development .

properties

IUPAC Name

diphenyldiazene
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InChI

InChI=1S/C12H10N2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h1-10H
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InChI Key

DMLAVOWQYNRWNQ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=CC=C2
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Molecular Formula

C12H10N2
Record name AZOBENZENE
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Related CAS

33808-60-5
Record name Diazene, 1,2-diphenyl-, homopolymer
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DSSTOX Substance ID

DTXSID8020123, DTXSID601026524
Record name Azobenzene
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Molecular Weight

182.22 g/mol
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Physical Description

Azobenzene appears as orange-red crystals or dark brown chunky solid. (NTP, 1992), Orange-red solid; [Merck Index] Orange-red or dark brown solid; [CAMEO] Brown or orange powder; [Alfa Aesar MSDS]
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Boiling Point

559 °F at 760 mmHg (NTP, 1992), 293 °C
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Solubility

less than 0.1 mg/mL at 63.5 °F (NTP, 1992), Sol in glacial acetic acid, alcohol, ether, SOL IN MOST ORGANIC SOLVENTS, Solubility in alc = 4.2/100 at 20 °C ether; Ligroin = 12/100 at 20 °C, In water solubility, 6.4 mg/L at 25 °C
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Density

1.203 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.203 at 20 °C/4 °C, MW = 182.220, orange-red monoclinic if from alcohol, MP = 67.88, BP = 293, density = 1.203 at 20 °C, refractive index = 1.6266 at 78 °C, soluble in ethanol, ether, benzene, chloroform and very soluble in pyridine. /Trans/
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Vapor Pressure

1 mmHg at 218.3 °F ; 5 mmHg at 276.3 °F; 10 mmHg at 304.7 °F (NTP, 1992), 0.000361 [mmHg], Vapor pressure: 1 mm Hg at 103 °C, 3.61X10-4 mm Hg at 25 °C
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Product Name

Azobenzene

Color/Form

Orange-red leaflets, Monoclinic crystals, Yellow or orange crystals

CAS RN

103-33-3, 1080-16-6, 17082-12-1
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Melting Point

154 °F (NTP, 1992), 68 °C
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Synthesis routes and methods I

Procedure details

The polymer precursors A9AB9 and DA9AB along with the surfactant AC10COONa were used, with the structure of each shown in FIG. 3. The azobenzene nanoparticles were synthesized using a mini-emulsion process. Similar processes have been described in documents 12 through 14. To prepare the instant nanoparticle, 15 mg of surfactant AC10COONa was dissolved in 10 ml of water. 20 mol % of A9AB9 and 80 mol % of DA9AB were mixed with 2 w % 2,2′-azoisobutyronitrile (AIBN) in 2 g of chloroform. The solution was added drop by drop to the surfactant solution and stirred for 1 hour. The mixture was then sonicated in an ice bath for 2 minutes at 90% amplitude using an Ultrasonic Processor (ACE Glass, Inc) with a probe (Model LV261). The resulting mini-emulsion was stirred at room temperature with N2 bubbled into it for 15 min to remove oxygen. With continuous stirring and bubbling of N2, the emulsion was then heated in an oil bath at 64° C. for 6 hours to remove chloroform and promote polymerization. A nanocolloid suspension comprising the desired nanoparticles was obtained.
Name
A9AB9
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0 (± 1) mol
Type
reactant
Reaction Step One
Name
A9AB9
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0 (± 1) mol
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reactant
Reaction Step Two
[Compound]
Name
2,2′-azoisobutyronitrile
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0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 g
Type
solvent
Reaction Step Two
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0 (± 1) mol
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10 mL
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solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A crude peracetic acid solution was prepared by mixing 17.3 g glacial acetic acid (0.29 mole), 7.2 g of a hydrogen peroxide solution having 68% by weight of H2O2 (0.145 mole of H2O2), and 0.7 g concentrated sulphuric acid, and reacting the mixture for several hours at ambient temperature. A solution was obtained which contained 0.10 mole peracetic acid and 0.033 mole uncoverted hydrogen peroxide, and which was introduced into 200 ml of methanol at 0° C. Within the space of half an hour 34.8 g acetone (0.6 mole), 12.2 g of an ammonia solution having 28% by weight NH3 (0.2 mole), and 18.6 g aniline (0.2 mole) were added, after which the mixture was determined by gas phase chromatography to contain 4.6 g of acetone phenylhydrazone (0.031 mole, which was 31% of the theoretical yield compared to the peracid), 1 g of acetone azine (0.009 mole, which was 9% of the theoretical yield), and 0.025 mole of azobenzene.
Name
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
18.6 g
Type
reactant
Reaction Step Two
Quantity
4.6 g
Type
reactant
Reaction Step Three
[Compound]
Name
peracid
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0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1 g
Type
reactant
Reaction Step Five
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200 mL
Type
solvent
Reaction Step Six
Quantity
17.3 g
Type
reactant
Reaction Step Seven
Quantity
7.2 g
Type
reactant
Reaction Step Seven
Name
Quantity
0.145 mol
Type
reactant
Reaction Step Eight
Quantity
0.7 g
Type
reactant
Reaction Step Nine
Name
peracetic acid
Quantity
0.1 mol
Type
reactant
Reaction Step Ten
Quantity
0.033 mol
Type
reactant
Reaction Step Eleven
Quantity
34.8 g
Type
reactant
Reaction Step Twelve
Quantity
12.2 g
Type
reactant
Reaction Step Twelve

Synthesis routes and methods III

Procedure details

The oxidation of substituted anilines to azobenzenes is a well-known procedure; oxidizing agents of various sorts are employed. Wheeler and Gonzalez (Reference 6) used manganese dioxide as their oxidizing agent; with this reagent they oxidized 3,5-dichloroaniline (II) to the corresponding 3,5,3'5'-tetrachloroazobenzene (VI) in yields above 90%. Wheeler and Gonzalez report their technique gives only a 10% yield of azobenzene when applied to 3,5-dichloro-4-nitroaniline (VII). ##STR3##
[Compound]
Name
substituted anilines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
azobenzenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
oxidized 3,5-dichloroaniline
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0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
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0 (± 1) mol
Type
catalyst
Reaction Step Five
Yield
10%

Synthesis routes and methods IV

Procedure details

A flask was charged with 1.008 g of the 11-[4-(phenylazo)phenyloxy]undecanamide, 0.624 g of aluminum lithium hydride, and 40 mL of dry diethylether, and the contents were put under reflux for 12 hours. The temperature was set back to a room temperature, and 20 mL of water was gradually dropped, so as to cause the excess aluminum lithium hydride to react with the water. Thereafter, the reaction solution was stirred for one day. Then, extraction from the reaction solution was performed three times by using 200 mL of diethylether, and the diethylether was removed by pressure-reduction. After that, a remaining supernatant was purified by recrystallization from a mixed solvent of chloroform and hexane. As a result, an intended amine derivative of 4-(phenylazo)benzene including a spacer group, i.e. 4-(11-aminoundecyloxy)azobenzene (azobenzene-O—(CH2)11NH2) was obtained at a 76% yield. A structure of the 4-(11-aminoundecyloxy)azobenzene was confirmed from a 1H-NMR spectrum and a 13C-NMR spectrum.
Name
11-[4-(phenylazo)phenyloxy]undecanamide
Quantity
1.008 g
Type
reactant
Reaction Step One
Quantity
0.624 g
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reactant
Reaction Step One
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40 mL
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reactant
Reaction Step One
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0 (± 1) mol
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20 mL
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solvent
Reaction Step Four

Synthesis routes and methods V

Procedure details

The excess hydroxide ion (OH-), dissolved dioxygen (O2), and aniline (PhNH2) reacted in the dimethyl sulfoxide solution to form superoxide ion (O2-.), azobenzene (PhN=NPh), hydrogen peroxide (HOOH), and water (H2O). The dioxygen was introduced by bubbling gaseous dioxygen through the solution of other reactants for 20 minutes, and then purging with argon. The reaction yielded concentrations of 1.4 mM of superoxide ion and 2.5 mM of azobenzene.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
hydroxide ion
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reactant
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reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azobenzene
Reactant of Route 2
Azobenzene
Reactant of Route 3
Reactant of Route 3
Azobenzene
Reactant of Route 4
Azobenzene
Reactant of Route 5
Reactant of Route 5
Azobenzene
Reactant of Route 6
Reactant of Route 6
Azobenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.